(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a benzo[d][1,3]dioxol-5-yl group, a 1,8-naphthyridin-3-yl group, and a 2-methylpiperidin-1-yl group. These groups are often found in biologically active compounds and could contribute to potential interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that is often found in natural products and pharmaceuticals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Organic Synthesis and Material Science
Synthesis and Characterization : Compounds with structures similar to the one mentioned have been synthesized and characterized for various applications. For example, the synthesis and Density Functional Theory (DFT) calculations on novel derivatives of heteroannulated chromones and naphthyridines have been explored to understand their equilibrium geometry, electronic structure, and optical properties (Halim & Ibrahim, 2017). Such studies are fundamental for the development of new materials with potential applications in electronics, photonics, and as molecular sensors.
Photoinitiation and Polymerization : Derivatives have been investigated for their roles as photoinitiators in radical polymerization processes (Kumbaraci et al., 2012). The ability to initiate polymerization upon light exposure is crucial for developing new materials for coatings, adhesives, and 3D printing technologies.
Medicinal Chemistry and Pharmacology
Neuroprotective Activity : Studies on benzoxazine antioxidants show potential neuroprotective properties, suggesting that similar compounds may have applications in treating neurodegenerative diseases or brain injuries (Largeron et al., 2001). This research area is of high interest for developing new therapeutic agents.
Anticancer Properties : Research on pyranonaphthoquinones and their analogs has highlighted the synthesis and evaluation of their anticancer properties, showing activity against different cancer cell lines (Dang Thi et al., 2015). Such compounds are valuable for designing new chemotherapeutic agents.
Cannabinoid Receptor Agonists : Certain analogs have been found to act as cannabinoid receptor agonists or antagonists, indicating potential applications in pain management, neurology, and psychiatric disorders (Zhang et al., 2002). Understanding the interaction with cannabinoid receptors can lead to the development of new drugs for treating various conditions.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-6-8-17-21(26-16-7-9-19-20(11-16)30-13-29-19)18(12-24-22(17)25-14)23(28)27-10-4-3-5-15(27)2/h6-9,11-12,15H,3-5,10,13H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPAUMXHHSNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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